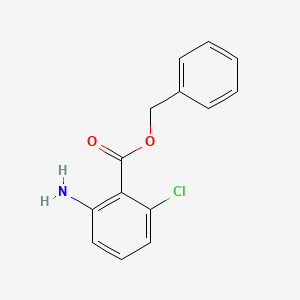

Phenylmethyl 6-chloroanthranilate

描述

Phenylmethyl 6-chloroanthranilate (C₁₃H₁₀ClNO₂) is a chlorinated derivative of anthranilic acid, where the carboxylic acid group is esterified with a phenylmethyl (benzyl) group. This compound is structurally characterized by a 6-chloro substitution on the anthranilate aromatic ring, conferring unique physicochemical and biological properties.

Key applications of phenylmethyl 6-chloroanthranilate include its role as a gratuitous inducer in microbial metabolic pathways. Evidence from Pseudomonas fluorescens studies demonstrates its ability to activate the antR-Pant promoter system with efficiency comparable to anthranilate, but with significantly slower metabolic degradation . This stability makes it advantageous for sustained induction in bioproduction systems. Analytical methods, such as HPLC, confirm its distinct chromatographic behavior (retention time: 3.01 min) compared to related compounds like anthranilate (3.46 min) and benzoate (4.98 min) .

属性

分子式 |

C14H12ClNO2 |

|---|---|

分子量 |

261.70 g/mol |

IUPAC 名称 |

benzyl 2-amino-6-chlorobenzoate |

InChI |

InChI=1S/C14H12ClNO2/c15-11-7-4-8-12(16)13(11)14(17)18-9-10-5-2-1-3-6-10/h1-8H,9,16H2 |

InChI 键 |

YYURQIXRPHBVLG-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C(C=C1)COC(=O)C2=C(C=CC=C2Cl)N |

产品来源 |

United States |

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Analogues

Phenylmethyl 6-chloroanthranilate belongs to a broader class of phenylmethyl esters and anthranilate derivatives. Below is a comparative analysis with structurally or functionally related compounds:

Metabolic and Analytical Insights

- Metabolic Pathways: Anthranilate is metabolized via the β-ketoadipate pathway, leading to rapid depletion in microbial cultures. In contrast, phenylmethyl 6-chloroanthranilate shows minimal degradation, maintaining inducer concentration over time (Figure 6B, ). fluorescens, highlighting substrate specificity in microbial metabolism .

Chromatographic Behavior :

- HPLC analysis reveals distinct separation of phenylmethyl 6-chloroanthranilate from anthranilate and benzoate, enabling precise quantification in complex mixtures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。